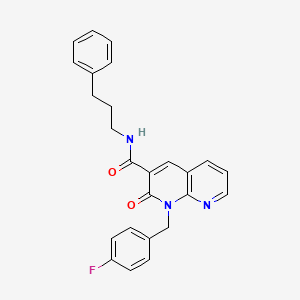

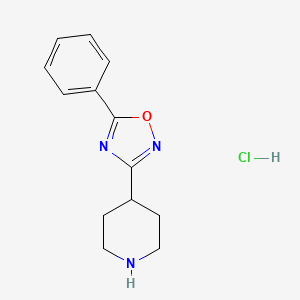

![molecular formula C16H21NO4 B2363327 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid CAS No. 1014703-30-0](/img/structure/B2363327.png)

2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid, also known as MPAA, is a chemical compound that has been studied extensively for its potential applications in scientific research. This molecule is a member of the azetidinone family and has a unique structure that makes it an interesting target for synthesis and investigation.

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has demonstrated the synthesis of various compounds related to 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid, showcasing their antibacterial properties. For instance, Mogilaiah and Vidya (2006) synthesized 1,3,4-oxadiazolyl-1,8-naphthyridines, which exhibited notable antibacterial activity (Mogilaiah & Vidya, 2006).

Antitumor Activities

Wang Yuan-chao (2011) synthesized (S/R)-methyl 2-(5-fluorouracil-1-yl-aceto)amino-3-phenylpropanoate, indicating some in vitro antitumor effects (Wang Yuan-chao, 2011).

Angiotensin-Converting Enzyme Inhibitors

Yanagisawa et al. (1988) explored derivatives of perhydroazepin-2-one and perhydro-1,4-thiazepin-5-one, demonstrating their inhibitory activities on angiotensin-converting enzyme (ACE) (Yanagisawa et al., 1988).

Molecular Docking and Synthesis Studies

Holam, Santhoshkumar, and Killedar (2022) conducted molecular docking studies and synthesized derivatives of 1-methyl-6-oxo-2-[(2z)-2-(3-oxo-4-phenylazetidin-2-ylidene)hydrazinyl]-4-phenyl-1,6-dihydropyrimidine, indicating high affinity with CDK4 protein (Holam, Santhoshkumar, & Killedar, 2022).

Fluorescence Properties for Metal Ion Detection

Li Rui-j (2013) synthesized a fluorescent compound derived from related chemical structures, demonstrating its efficacy in selectively detecting Co2+ ions (Li Rui-j, 2013).

Enantioselective Synthesis

Arvanitis et al. (1998) explored the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, which are β-analogues of aromatic amino acids (Arvanitis et al., 1998).

Synthesis and Structural Studies

Chui et al. (2004) focused on the synthesis and structural analysis of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, providing valuable insights into their molecular conformations (Chui et al., 2004).

properties

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-16(11-17,9-13(18)19)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRRMIZUDZHCAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyanophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2363247.png)

![(2Z)-N-acetyl-2-[(2,4-difluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2363250.png)

![3,4,5-triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2363254.png)

![3-[4-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride](/img/structure/B2363256.png)

![N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2363258.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2363262.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-chloro-2-methoxy-N-methylbenzamide](/img/structure/B2363263.png)

![2-[5-(2-Carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B2363265.png)